

In-Depth Technical Guide: Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *z-d-Tyr(tbu)-oh.dcha*

Cat. No.: *B612845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or **Z-D-Tyr(tBu)-OH.DCHA**, is a protected amino acid derivative with the CAS number 198828-72-7. It serves as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing proteolytic stability, which can significantly increase the *in vivo* half-life of peptide-based therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the α -amino terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal protection scheme valuable in complex synthetic strategies.

This technical guide provides a comprehensive overview of the physicochemical properties, expected applications, and detailed experimental protocols relevant to the use of **Z-D-Tyr(tBu)-OH.DCHA** in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The fundamental properties of **Z-D-Tyr(tBu)-OH.DCHA** are summarized below. This data is compiled from various chemical suppliers.^{[1][2][3]} For lot-specific data, users should refer to the Certificate of Analysis provided by their supplier.^{[3][4]}

Property	Value	References
CAS Number	198828-72-7	[1] [2] [3] [4]
Synonyms	Z-D-Tyr(tBu)-OH DCHA, Cbz-D-Tyr(tBu)-OH DCHA, N-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt	[1] [3] [4]
Molecular Formula	$C_{21}H_{25}NO_5 \cdot C_{12}H_{23}N$ (or $C_{33}H_{48}N_2O_5$)	[3] [4]
Molecular Weight	552.8 g/mol	[1] [3] [4]
Appearance	White to off-white powder	N/A
Purity	Typically $\geq 97\%$	N/A
Storage	Inert atmosphere, room temperature. Some suppliers recommend storage at temperatures not exceeding 5°C.	N/A

Role and Strategy in Peptide Synthesis

Z-D-Tyr(tBu)-OH.DCHA is primarily utilized in solid-phase peptide synthesis (SPPS). The choice of protecting groups dictates its strategic application:

- D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can lead to peptides with longer biological half-lives.
- Z (Cbz) Group (N- α Protection): The carbobenzyloxy group is a well-established amine protecting group. It is stable to the mildly acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in

acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or Boc-SPPS.

- **tBu Group (Side-Chain Protection):** The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is stable to a wide range of reaction conditions, including catalytic hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid (TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu synthesis strategy.
- **DCHA Salt:** The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling stability of the amino acid derivative. It is a common practice for Z-protected amino acids. The salt must be converted to the free acid form prior to the coupling reaction in SPPS.

Experimental Protocols

While no specific peer-reviewed protocols detailing the use of **Z-D-Tyr(tBu)-OH.DCHA** were identified, the following procedures are based on established methodologies for Z-protected amino acids in solid-phase peptide synthesis.

Conversion of DCHA Salt to Free Acid

Prior to use in SPPS, the DCHA salt must be converted to the free acid.

Materials:

- **Z-D-Tyr(tBu)-OH.DCHA**
- Ethyl acetate (EtOAc)
- 10% aqueous solution of potassium bisulfate (KHSO₄) or similar weak acid
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Suspend the **Z-D-Tyr(tBu)-OH.DCHA** salt in ethyl acetate.
- Transfer the suspension to a separatory funnel.
- Wash the organic layer with the 10% KHSO₄ solution three times to remove the dicyclohexylamine.
- Wash the organic layer with deionized water, followed by brine.
- Dry the ethyl acetate layer over anhydrous MgSO₄.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a foam or oil.

Incorporation into Peptide Sequence via SPPS (Fmoc/tBu Strategy)

This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a peptide-resin.

Materials:

- Peptide-resin with a free N-terminal amine
- Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)
- Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: N,N-Dimethylformamide (DMF)

Procedure:

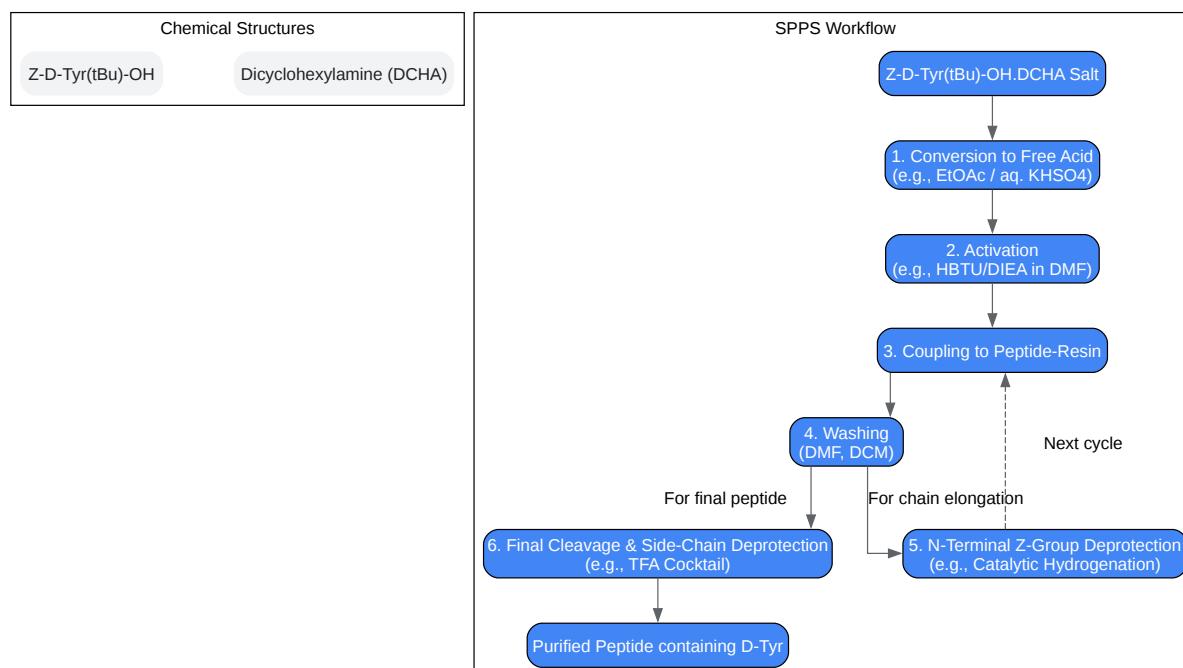
- Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure the previous Fmoc deprotection step is complete, leaving a free amine.
- Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.
- Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

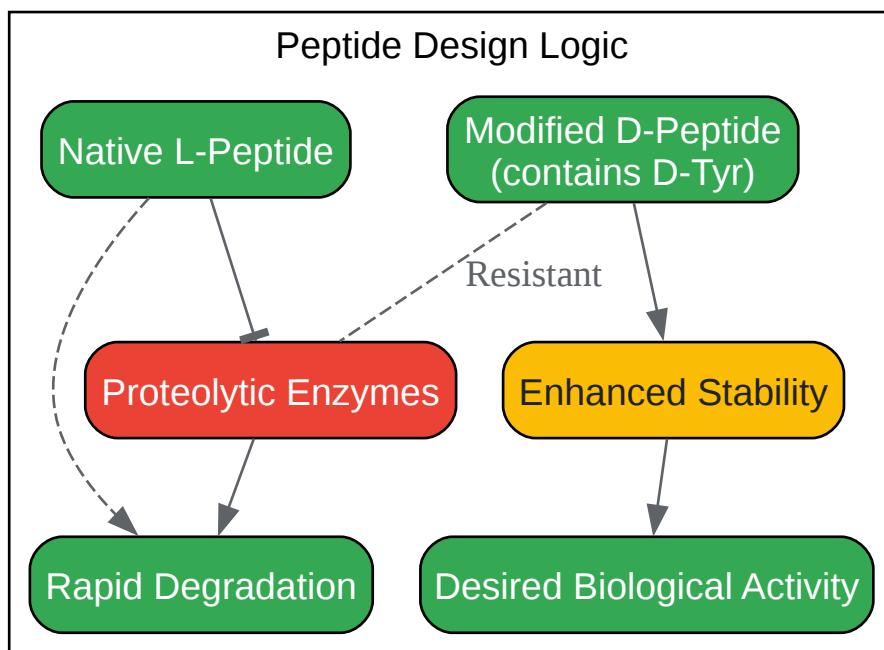
Z-Group Deprotection (On-Resin)

Selective removal of the N-terminal Z-group can be achieved via catalytic transfer hydrogenation.

Materials:

- Z-peptide-resin
- Palladium catalyst (e.g., 10% Pd/C)
- Hydrogen donor (e.g., ammonium formate or cyclohexene)
- Solvent: DMF or NMP


Procedure:


- Swell the Z-peptide-resin in DMF.

- Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.
- Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.
- Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small cleaved sample).
- Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the chemical structures and a generalized workflow for the application of **Z-D-Tyr(tBu)-OH.DCHA** in peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glbiochem.com [glbiochem.com]
- 2. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612845#z-d-tyr-tbu-oh-dcha-cas-number-198828-72-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com